4-Ethoxybenzaldehyde

Beschreibung

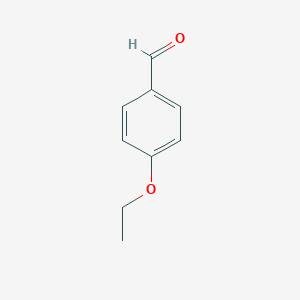

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHHJNMASOIRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022251 | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a sweet, floral, anise odour | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

249.00 to 250.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.078-1.084 | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10031-82-0 | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHOXYBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOW1H0F49A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13 - 14 °C | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Strategies Involving 4 Ethoxybenzaldehyde

Direct Synthesis Routes for 4-Ethoxybenzaldehyde

The preparation of this compound can be achieved through several synthetic pathways, including traditional multi-step procedures and emerging green alternatives that offer improved efficiency and environmental compatibility.

Established methods for the synthesis of this compound often involve the formylation of an activated aromatic precursor or a two-step process beginning with ether formation.

One prominent method is the Vilsmeier-Haack reaction . wikipedia.orgorganic-chemistry.org This reaction facilitates the formylation of electron-rich aromatic compounds. organic-chemistry.orgijpcbs.comcambridge.org In this context, phenetole (B1680304) (ethoxybenzene) serves as the substrate. The Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. wikipedia.orgcambridge.org The electron-donating ethoxy group on phenetole activates the aromatic ring, directing the formylation primarily to the para position to yield this compound. The reaction proceeds via an electrophilic aromatic substitution, forming an iminium salt intermediate which is subsequently hydrolyzed during workup to produce the final aldehyde. wikipedia.org

Another well-established route is a two-step approach utilizing the Williamson ether synthesis . masterorganicchemistry.compbworks.com This reaction is a fundamental method for preparing ethers. youtube.com In the first step, phenol (B47542) is deprotonated by a base, such as sodium hydroxide (B78521), to form the more nucleophilic sodium phenoxide. pbworks.comdoubtnut.com This phenoxide then undergoes a nucleophilic substitution (Sₙ2) reaction with an ethyl halide, like ethyl bromide or ethyl iodide, to form phenetole. masterorganicchemistry.comdoubtnut.com The resulting phenetole can then be converted to this compound through a subsequent formylation or oxidation reaction.

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient syntheses for this compound. These methods aim to reduce waste, avoid harsh reagents, and improve atom economy.

One such approach is the selective oxidation of 4-ethoxybenzyl alcohol. ijasrm.com An environmentally friendly catalytic system using hydrogen peroxide as the oxidant has been reported for the synthesis of aromatic aldehydes. ijasrm.com For instance, the oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde (B44291) has been successfully carried out using hydrogen peroxide under phase transfer catalytic conditions with sodium tungstate (B81510) as a co-catalyst, a method that is adaptable for 4-ethoxybenzyl alcohol. ijasrm.com This process is advantageous as it uses a clean oxidizing agent, with water being the only byproduct. ijasrm.com Another green oxidation method involves using molecular iodine in an aqueous potassium carbonate solution, which efficiently converts alcohols like 4-methoxybenzyl alcohol to the corresponding aldehyde, offering a transition-metal-free alternative. rsc.org

A different green strategy involves the direct etherification of a precursor aldehyde. A method for synthesizing 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin (B20041) and a haloethane has been developed, which is noted as an environmentally friendly green synthesis process due to simple and safe reaction operations and easy product separation. google.com This type of Williamson ether synthesis on a substituted hydroxybenzaldehyde, using reagents like ethyl bromide in the presence of a base, can be applied to prepare this compound from p-Hydroxybenzaldehyde. chemicalbook.com

Derivatization and Functionalization of this compound

This compound is a valuable building block for the synthesis of more complex molecules, particularly through reactions involving its aldehyde functional group. The formation of imines, or Schiff bases, is a key transformation.

Imines are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. chemsociety.org.ng This reaction is characterized by the formation of a carbon-nitrogen double bond (azomethine group).

The reaction between this compound and a primary amine, such as 2-aminopyridine (B139424), yields a novel Schiff base. researchgate.netajol.inforesearchgate.net The synthesis involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, typically facilitated by heating, to form the stable imine product. researchgate.netresearchgate.net The resulting (E)-N-(4-ethoxybenzylidene)pyridin-2-amine is a dark yellow crystalline solid. ajol.inforesearchgate.net The structure of this compound has been confirmed using spectroscopic methods, including IR, ¹H NMR, and ¹³C NMR, which show the characteristic imine (C=N) bond signal. ajol.inforesearchgate.net

The yield of Schiff base synthesis is highly dependent on reaction conditions such as the choice of solvent, temperature, and reaction time. researchgate.netmdpi.com Research on the synthesis of the Schiff base from this compound and 2-aminopyridine has demonstrated the significant impact of these parameters. ajol.inforesearchgate.net

Different methods were employed to optimize the yield:

Method 1: Refluxing in ethanol (B145695) for 2 hours.

Method 2: Stirring in ethanol at room temperature for one hour.

Method 3: Stirring in an ethanol-water (1:1 v/v) mixture at room temperature for one hour. ajol.inforesearchgate.net

The results indicated that the reaction conducted in ethanol under reflux conditions produced the highest yield (88.2%). ajol.inforesearchgate.net Stirring in pure ethanol at room temperature gave a moderate yield (69.2%), while using an ethanol-water mixture at the same temperature resulted in the lowest yield (43.5%). ajol.inforesearchgate.net This suggests that higher temperatures favor the dehydration step of the condensation, driving the equilibrium towards the product. The use of a co-solvent like water can negatively impact the yield in this specific case. ajol.inforesearchgate.net Additionally, techniques like microwave-assisted synthesis are known to improve yields and dramatically reduce reaction times for imine formation, often under solvent-free conditions. researchgate.netnih.govajgreenchem.com

Table 1: Effect of Reaction Conditions on the Yield of Schiff Base from this compound and 2-Aminopyridine

| Method | Solvent | Temperature | Time | Yield (%) | Reference |

| Reflux | Ethanol | Reflux | 2 hours | 88.2 | ajol.info, researchgate.net |

| Stirring | Ethanol | Room Temp. | 1 hour | 69.2 | ajol.info, researchgate.net |

| Stirring | Ethanol-Water (1:1) | Room Temp. | 1 hour | 43.5 | ajol.info, researchgate.net |

Compound List

Synthesis of Imines (Schiff Bases) from this compound

Mechanistic Studies of Schiff Base Formation

The synthesis of Schiff bases, or imines, from this compound is a well-established condensation reaction that proceeds through a distinct two-step mechanism. This process is a classic example of nucleophilic addition to a carbonyl group.

The reaction is initiated by the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of this compound. This addition forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal. The formation of this intermediate is typically reversible.

The second step of the mechanism is the dehydration of the carbinolamine to yield the final Schiff base. This elimination of a water molecule is the rate-determining step and is generally catalyzed by either acid or base. The carbinolamine, being an alcohol, undergoes catalyzed dehydration to form the stable carbon-nitrogen double bond (imine) of the Schiff base.

Synthesis of Purine (B94841) Derivatives Utilizing this compound Intermediates

This compound serves as a key building block in the construction of complex heterocyclic systems, including purine derivatives. Research has demonstrated its utility in condensation reactions to form the purine core. For instance, a synthetic method for 2,9-disubstituted-8-oxo-7H-purine-6-carboxamide derivatives was developed involving the treatment of a urea (B33335) derivative of diaminomaleonitrile (B72808) (DAMN) with this compound. rsc.org In this multi-step synthesis, diaminomaleonitrile is first reacted with an isocyanate to form a urea intermediate. This intermediate is then cyclized in the presence of this compound to yield the final purine structure. rsc.org

Similarly, 8-thio-substituted purine derivatives have been synthesized using this aldehyde. In a reported pathway, a thiourea (B124793) derivative, formed from the reaction of phenyl isothiocyanate with diaminomaleonitrile, is reacted with this compound. rsc.org This condensation reaction is a critical step in forming the 8-mercaptopurine-6-carboxamide derivative. rsc.org These syntheses highlight the role of this compound in facilitating the cyclization step required to form the fused imidazole (B134444) ring of the purine system.

Formation of Cinnamils via Aldol (B89426) Condensation with this compound

Cinnamils, more commonly known in this context as chalcones, are synthesized through a base-catalyzed aldol condensation reaction, specifically the Claisen-Schmidt condensation. This reaction involves the cross-condensation between an aromatic aldehyde, which cannot enolize, and an enolizable ketone. This compound is an ideal aldehyde component for this reaction.

In a typical procedure, this compound is reacted with a ketone, such as acetophenone (B1666503), in the presence of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent like ethanol. youtube.com The base abstracts an alpha-proton from the ketone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration (elimination of water) to yield the highly conjugated and stable α,β-unsaturated ketone, known as a chalcone (B49325). The formation of this conjugated system drives the reaction to completion. bldpharm.com

Table 1: Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Acetophenone | NaOH or KOH | (E)-1-phenyl-3-(4-ethoxyphenyl)prop-2-en-1-one (a chalcone) |

Preparation of Pyriproxyfen (B1678527) Derivatives from this compound Oxime

The conversion of this compound to its corresponding oxime is a standard reaction. Aldehydes react with hydroxylamine (B1172632) (NH₂OH) to form aldoximes. In this case, this compound would react with hydroxylamine, typically in the presence of a weak base, to yield this compound oxime.

Pyriproxyfen is a pyridine-based pesticide characterized by a 4-phenoxyphenyl ether group linked to a propylene (B89431) glycol ether backbone. nih.gov The established industrial synthesis of pyriproxyfen does not utilize this compound or its oxime as a precursor. The common synthetic route starts with the reaction of p-phenoxyphenol with propylene oxide to form 1-(4-phenoxyphenoxy)-2-propanol. rsc.orggoogle.comwikipedia.org This intermediate is then etherified with 2-chloropyridine (B119429) under basic conditions to yield the final pyriproxyfen product. rsc.orggoogle.comwikipedia.org

While this compound oxime is a known compound, a synthetic pathway connecting it to the formation of pyriproxyfen or its derivatives is not prominently documented in reviewed scientific literature.

Halogenation Reactions of this compound (e.g., Chlorination to 3-Chloro-4-ethoxybenzaldehyde)

The halogenation of this compound is an example of electrophilic aromatic substitution. The substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The ethoxy group (-OC₂H₅) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. Conversely, the aldehyde group (-CHO) is a deactivating, meta-directing group.

In the chlorination of this compound, the powerful directing effect of the ethoxy group dominates. Since the para position is already occupied by the aldehyde group, the incoming electrophile (Cl⁺, generated from a chlorinating agent) is directed to the positions ortho to the ethoxy group. This results in the formation of 3-Chloro-4-ethoxybenzaldehyde. This compound is a known intermediate used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. libretexts.org

Table 2: Electrophilic Chlorination of this compound

| Substrate | Reagent | Product | Position of Substitution |

|---|---|---|---|

| This compound | Cl₂ / Lewis Acid (e.g., FeCl₃) | 3-Chloro-4-ethoxybenzaldehyde | Ortho to the ethoxy group |

Introduction of Allyl Groups to Form 3-Allyl-4-ethoxybenzaldehyde

The synthesis of 3-Allyl-4-ethoxybenzaldehyde from a 4-ethoxy-substituted precursor is most strategically achieved through a multi-step sequence involving the Claisen rearrangement. organic-chemistry.org This wikipedia.orgwikipedia.org-sigmatropic rearrangement is a powerful method for carbon-carbon bond formation at an aromatic ring. chemimpex.com

The probable synthetic sequence would be:

O-Allylation: The synthesis would begin with the corresponding phenol, 4-ethoxyphenol. This phenol is reacted with an allyl halide, such as allyl bromide, in the presence of a base (e.g., K₂CO₃) to form 4-ethoxyphenyl allyl ether.

Claisen Rearrangement: The 4-ethoxyphenyl allyl ether is then heated, typically to temperatures around 200-250 °C. organic-chemistry.org This induces the concerted, intramolecular rearrangement where the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring, forming 2-allyl-4-ethoxyphenol (B122652). The reaction proceeds through a cyclic, six-membered transition state. organic-chemistry.org

Oxidation: The final step is the oxidation of the phenolic hydroxyl group in 2-allyl-4-ethoxyphenol to an aldehyde. Various selective oxidation methods can be employed to achieve this transformation, yielding the target product, 3-Allyl-4-ethoxybenzaldehyde. This compound is noted for its applications as an intermediate in organic synthesis and in the flavor and fragrance industry.

Reaction Mechanisms and Reactivity Studies of 4 Ethoxybenzaldehyde

Aldehyde Group Reactivity

The aldehyde functional group (-CHO) is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to a variety of chemical transformations. chemeurope.com

The aldehyde group of 4-Ethoxybenzaldehyde can be readily oxidized to form the corresponding carboxylic acid, 4-Ethoxybenzoic acid. This transformation involves the conversion of the C-H bond in the aldehyde to a C-O bond. Various oxidizing agents can accomplish this, often under mild conditions to prevent side reactions on the aromatic ring. A related compound, 3-Ethoxy-4-hydroxybenzaldehyde, has been shown to undergo oxidation with potassium permanganate (B83412) in an acidic medium, a reaction that is first order with respect to the oxidant, substrate, and acid. researchgate.net The product of this oxidation was identified as the corresponding benzoic acid derivative. researchgate.net This suggests a similar pathway is feasible for this compound.

Commonly employed oxidizing agents for this type of transformation are summarized in the table below.

| Oxidizing Agent | Product | Reaction Conditions |

| Potassium Permanganate (KMnO₄) | 4-Ethoxybenzoic acid | Acidic or alkaline solution |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | 4-Ethoxybenzoic acid | Acetone |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 4-Ethoxybenzoic acid | Aqueous ammonia |

| Benedict's Reagent (Copper(II) citrate (B86180) complex) | 4-Ethoxybenzoic acid | Alkaline solution, heat |

This table represents typical reagents for aldehyde oxidation; specific conditions for this compound may vary.

The aldehyde group can be reduced to a primary alcohol, yielding 4-Ethoxybenzyl alcohol. This reaction involves the addition of two hydrogen atoms across the carbonyl double bond. A standard laboratory method for this reduction uses sodium borohydride (B1222165) (NaBH₄) in an ethanol (B145695) solvent. In a typical procedure, this compound is mixed with sodium borohydride in absolute ethanol and stirred at room temperature. organic-chemistry.org The reaction is then quenched with a dilute acid. organic-chemistry.org This method provides a straightforward pathway to the corresponding benzyl (B1604629) alcohol derivative. Another common reducing agent for this purpose is lithium aluminum hydride (LiAlH₄).

| Reducing Agent | Product | Solvent |

| Sodium Borohydride (NaBH₄) | 4-Ethoxybenzyl alcohol | Ethanol organic-chemistry.org |

| Lithium Aluminum Hydride (LiAlH₄) | 4-Ethoxybenzyl alcohol | Diethyl ether or THF |

The electrophilic carbon of the aldehyde group is a prime target for nucleophiles. libretexts.org This reaction generally involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol derivative. libretexts.orgopenstax.org

Grignard Reaction: Grignard reagents (R-MgX) react with this compound to form secondary alcohols. libretexts.org The alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide. masterorganicchemistry.comchemguide.co.uk

Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond, forming an alkene. lumenlearning.comlibretexts.org The reaction involves a phosphonium (B103445) ylide (Wittig reagent) which attacks the aldehyde. wikipedia.orgmasterorganicchemistry.com This leads to the formation of a four-membered oxaphosphetane intermediate that decomposes to yield an alkene and the highly stable triphenylphosphine (B44618) oxide. organic-chemistry.orglibretexts.org

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. chemeurope.com The reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. libretexts.orglibretexts.org The cyanide ion attacks the carbonyl carbon, and the intermediate alkoxide is protonated by HCN, which also regenerates the cyanide catalyst. youtube.com This reaction is reversible. openstax.org

| Reaction Type | Nucleophile | Reagents | Intermediate | Final Product |

| Grignard | Carbanion (R⁻) | 1. R-MgX, 2. H₃O⁺ | Magnesium alkoxide | Secondary alcohol |

| Wittig | Phosphonium Ylide | Ph₃P=CHR | Oxaphosphetane | Alkene |

| Cyanohydrin Formation | Cyanide (CN⁻) | NaCN/H⁺ or HCN/base | Tetrahedral alkoxide | Cyanohydrin |

Condensation reactions of this compound involve the reaction of the aldehyde with a nucleophile, typically an enolate or related species, followed by a dehydration step. These reactions are crucial for forming larger, more complex molecules, particularly those with α,β-unsaturation.

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid to produce an α,β-unsaturated carboxylic acid. sigmaaldrich.comsigmaaldrich.com For this compound, reacting it with acetic anhydride and sodium acetate (B1210297) at high temperatures would yield 4-Ethoxycinnamic acid. lumenlearning.com The reaction generally requires high temperatures and long reaction times. masterorganicchemistry.com

Knoevenagel Condensation: This is a modification of the aldol (B89426) condensation where an active hydrogen compound (e.g., malonic acid or its esters) reacts with an aldehyde or ketone. libretexts.org The Verley-Doebner modification, which uses pyridine (B92270) as a catalyst and solvent, is particularly effective for aldehydes with electron-donating groups like this compound. lumenlearning.com Research has shown that reacting this compound with malonic acid in the presence of pyridine and a catalytic amount of β-alanine can lead to a 100% conversion to 4-Ethoxycinnamic acid. lumenlearning.com

| Condensation Reaction | Reactant | Catalyst/Solvent | Product |

| Perkin Reaction | Acetic Anhydride | Sodium Acetate | 4-Ethoxycinnamic acid |

| Knoevenagel Condensation (Verley-Doebner) | Malonic Acid | Pyridine / β-alanine | 4-Ethoxycinnamic acid |

Aromatic Ring Reactivity and Substitution Patterns

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. byjus.com The position of this substitution is directed by the existing substituents: the ethoxy group (-OCH₂CH₃) and the aldehyde group (-CHO).

The directing effects of the two substituents on the benzene (B151609) ring determine the regioselectivity of electrophilic attack.

Ethoxy Group (-OCH₂CH₃): This is an activating group due to the lone pairs on the oxygen atom, which can be donated into the ring through resonance. It is an ortho, para-director.

Aldehyde Group (-CHO): This is a deactivating group because the carbonyl group is electron-withdrawing. It is a meta-director.

In this compound, these groups are in a para relationship. The activating ethoxy group directs incoming electrophiles to the C3 and C5 positions (ortho to the ethoxy group). The deactivating aldehyde group directs to the same C3 and C5 positions (meta to the aldehyde group). Since both groups direct the electrophile to the same positions, the substitution occurs regioselectively at the positions ortho to the strongly activating ethoxy group.

Halogenation: The existence of 3-Bromo-4-ethoxybenzaldehyde as a commercially available compound confirms this substitution pattern. sigmaaldrich.comsigmaaldrich.com Bromination of this compound introduces a bromine atom at the C3 position, ortho to the ethoxy group and meta to the aldehyde group.

Nitration: The nitration of benzaldehyde (B42025) with a mixture of nitric and sulfuric acid primarily yields 3-nitrobenzaldehyde (B41214) (the meta product). aidic.it For this compound, the powerful activating and directing effect of the ethoxy group would be expected to dominate, leading to nitration at the C3 position to form 3-nitro-4-ethoxybenzaldehyde.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally incompatible with aromatic rings that have strongly deactivating groups like the aldehyde group. byjus.comwikipedia.org Therefore, this compound is not an ideal substrate for these reactions, as the deactivating nature of the formyl group tends to inhibit the reaction.

| Electrophilic Substitution | Reagent | Electrophile | Predicted Major Product |

| Bromination | Br₂ / FeBr₃ | Br⁺ | 3-Bromo-4-ethoxybenzaldehyde |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 3-Nitro-4-ethoxybenzaldehyde |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Formyl-3-ethoxybenzenesulfonic acid |

Named Reactions and Their Stereochemical Outcomes

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgconicet.gov.arnumberanalytics.com This reaction employs a stabilized phosphonate (B1237965) carbanion, which is more nucleophilic and typically less basic than the phosphonium ylides used in the standard Wittig reaction. wikipedia.org A significant advantage of the HWE reaction is its high stereoselectivity, predominantly yielding the (E)-alkene (trans-isomer). wikipedia.orgnrochemistry.comorganic-chemistry.org

The reaction begins with the deprotonation of a phosphonate ester by a base (e.g., NaH, KOtBu, BuLi) to form a phosphonate carbanion. wikipedia.orgnrochemistry.com This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde, such as this compound. wikipedia.org The resulting intermediate, an oxaphosphetane, subsequently eliminates a dialkylphosphate salt to form the alkene. wikipedia.orgnrochemistry.com The formation of the thermodynamically more stable (E)-alkene is favored because the transition state leading to the trans product is lower in energy. nrochemistry.com

In the case of aromatic aldehydes like this compound, the HWE reaction provides excellent E-selectivity. organic-chemistry.org For instance, the reaction of this compound with a phosphonate such as diethyl benzylphosphonate would be expected to produce 1-ethoxy-4-styrylbenzene (an ethoxy-substituted stilbene) with a high preponderance of the (E)-isomer. The stereochemical outcome is influenced by factors including the structure of the reactants, the base used, and the reaction temperature. conicet.gov.ar However, for the synthesis of (Z)-alkenes, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups, are typically required. nrochemistry.comyoutube.com

Table 2: Representative Horner-Wadsworth-Emmons (HWE) Reaction with this compound

| Aldehyde | Phosphonate Reagent | Expected Major Product | Stereochemical Outcome | Reference |

|---|

Intermolecular Interactions and Self-Assembly of this compound Molecules

Intermolecular forces, particularly hydrogen bonds, play a crucial role in the structure and properties of molecular solids and liquids. In this compound, non-conventional C-H···O hydrogen bonds have been identified as significant intermolecular interactions in the liquid phase. These interactions have been investigated using a combination of spectroscopic techniques, including Raman, Fourier-transform infrared (FTIR), and nuclear magnetic resonance (NMR) spectroscopy.

Evidence for C-H···O hydrogen bonding in liquid this compound comes from several key observations. The carbonyl stretching mode (νC=O) in the vibrational spectra splits into two bands, corresponding to "free" and hydrogen-bonded carbonyl groups. The intensity of the band associated with the bonded carbonyls increases with concentration and decreases with temperature, which is characteristic of an association equilibrium. Further evidence includes a downfield shift in the ¹⁷O NMR signal of the carbonyl oxygen upon dilution, indicating a release from the deshielding effect of hydrogen bonding. Changes are also observed in the C-H stretching modes (νC-H), which show a blue shift (an increase in frequency) upon formation of the C-H···O bond, a characteristic of this type of non-standard hydrogen bond.

In the solid state, while direct crystallographic data for this compound is not detailed in the provided sources, studies on the closely related compound 4-ethoxy-3-methoxybenzaldehyde (B93258) show the presence of weak C-H···O intermolecular contacts that link molecules into sheets. These interactions involve the aldehydic hydrogen and the ethoxy group's oxygen atom.

Table 3: Spectroscopic Evidence for C-H···O Hydrogen Bonding in Liquid this compound

| Spectroscopic Technique | Observation | Interpretation |

|---|---|---|

| Raman / FTIR | Splitting of the carbonyl stretching band (νC=O) | Presence of both "free" and H-bonded carbonyl groups. |

| Raman / FTIR | Blue shift of the aldehydic C-H stretching mode (νC-H) | Shortening of the C-H bond upon H-bond formation. |

| ¹⁷O NMR | Downfield shift of carbonyl oxygen signal with increasing concentration | Deshielding of the oxygen atom due to H-bond participation. |

The C-H···O hydrogen bonds in liquid this compound lead to the formation of dimeric and potentially larger oligomeric structures. The geometry and stability of these dimers have been explored through ab initio computational studies, typically at the B3LYP/6-31G* level of theory.

These calculations predict several possible structures for the this compound dimer with nearly identical energies. The primary interactions involve the aldehydic C-H bond of one molecule acting as the hydrogen bond donor to the carbonyl oxygen of a second molecule. Other C-H bonds, such as those on the aromatic ring or the ethoxy group, can also participate in these interactions.

The energetics of this dimerization process have been quantified both experimentally and computationally. The calculated dimerization energy, after corrections for basis set superposition error (BSSE) and zero-point vibrational energy (ZPVE), falls within the range of -5.1 to -6.5 kJ mol⁻¹. This calculated value is in excellent agreement with the experimentally determined enthalpy of dimerization (ΔH) of -5.7 ± 0.5 kJ mol⁻¹, which was derived from the temperature dependence of the carbonyl stretching bands in the Raman spectra. This agreement between theoretical and experimental values provides strong support for the dimerization model based on C-H···O hydrogen bonds.

Table 4: Energetics of this compound Dimerization

| Parameter | Value | Method |

|---|---|---|

| Calculated Dimerization Energy | -5.1 to -6.5 kJ mol⁻¹ | Ab initio (B3LYP/6-31G*) |

Advanced Spectroscopic Characterization and Computational Chemistry of 4 Ethoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4-ethoxybenzaldehyde, offering insights into its proton and carbon framework, the local environment of its oxygen atoms, and its intermolecular behaviors in the liquid state.

Proton (¹H) NMR Spectroscopy for Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy confirms the structure of this compound by identifying the chemical environments of all its hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the ethoxy group. allfordrugs.com

The aldehydic proton (CHO) typically appears as a singlet in the downfield region, around 9.9 ppm, a characteristic chemical shift for aldehydes. allfordrugs.com The aromatic region shows signals for a para-substituted benzene (B151609) ring, appearing between 6.9 and 7.8 ppm. allfordrugs.com The ethoxy group gives rise to a quartet and a triplet. The methylene (B1212753) protons (-OCH2-) adjacent to the oxygen atom are deshielded and appear as a quartet, while the methyl protons (-CH3) appear as an upfield triplet due to coupling with the adjacent methylene protons.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H (CHO) | ~9.9 | Singlet | - |

| Aromatic H (ortho to CHO) | ~7.8 | Doublet | ~8-9 |

| Aromatic H (ortho to OCH2CH3) | ~6.9 | Doublet | ~8-9 |

| Methylene H (-OCH2-) | ~4.1 | Quartet | ~7 |

| Methyl H (-CH3) | ~1.4 | Triplet | ~7 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete assignment of the carbon framework. chemicalbook.com

The carbonyl carbon of the aldehyde group is the most deshielded, appearing at the lowest field. The aromatic carbons show a range of chemical shifts influenced by the electron-donating ethoxy group and the electron-withdrawing aldehyde group. The carbons of the ethoxy group are found in the upfield region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | ~191 |

| Aromatic C (C-O) | ~164 |

| Aromatic C (C-CHO) | ~130 |

| Aromatic C (ortho to CHO) | ~132 |

| Aromatic C (ortho to OCH2CH3) | ~115 |

| Methylene C (-OCH2-) | ~64 |

| Methyl C (-CH3) | ~15 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data sourced from spectral databases. chemicalbook.comguidechem.com

Oxygen-17 (¹⁷O) NMR Spectroscopy for Oxygen Environment Characterization

Oxygen-17 (¹⁷O) NMR spectroscopy, though less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, provides direct insight into the electronic environment of the oxygen atoms. acs.orguc.pt In this compound, two distinct oxygen environments exist: the carbonyl oxygen (C=O) and the ether oxygen (-O-).

Studies have shown that the chemical shift of the carbonyl ¹⁷O nucleus is particularly sensitive to intermolecular interactions. acs.orgacs.org For instance, the formation of hydrogen bonds with the carbonyl oxygen leads to a noticeable upfield shift (shielding) of its ¹⁷O NMR signal. Research on liquid this compound has demonstrated that the carbonyl ¹⁷O chemical shift changes with concentration, indicating the presence of intermolecular C-H···O hydrogen bonds. acs.orguc.pt Specifically, a 12 ppm shielding effect was observed for the carbonyl oxygen as concentration increases, which is strong evidence for the engagement of the carbonyl group in these hydrogen bonds. acs.org

Application of NMR in Studying Intermolecular Hydrogen Bonds

NMR spectroscopy has been instrumental in demonstrating the existence of weak C-H···O intermolecular hydrogen bonds in liquid this compound. acs.orguc.pt These interactions, where the aldehydic C-H group of one molecule interacts with the carbonyl oxygen of another, lead to the formation of dimeric species in the liquid phase. acs.orgacs.org

The primary evidence from NMR comes from the concentration dependence of chemical shifts. As mentioned, the ¹⁷O chemical shift of the carbonyl group is a sensitive probe for such interactions. acs.org A shift to a higher magnetic field (shielding) upon increasing concentration is consistent with the formation of hydrogen-bonded dimers. acs.orgacs.org Additionally, subtle changes in the ¹H and ¹³C NMR spectra, such as the concentration dependence of the one-bond carbon-proton coupling constant (¹JCH), provide further support for the presence of these C-H···O hydrogen bonds. acs.orguc.pt Ab initio calculations complement these experimental findings, predicting dimerization energies that are in good agreement with experimental values derived from spectroscopic data. acs.orgscispace.com

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for identifying the functional groups within this compound and studying its molecular dynamics.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound displays a series of absorption bands that are characteristic of its constituent functional groups, allowing for unambiguous identification of the molecule. nih.govnist.govchemicalbook.com

The most prominent features in the spectrum include the strong carbonyl (C=O) stretching vibration, the aldehyde C-H stretching vibrations, the aromatic C=C and C-H stretching vibrations, and the C-O stretching vibrations of the ether linkage. The presence of two bands in the ν(C=O) region of the vibrational spectra, whose intensities are dependent on temperature and solvent, is one of the strongest pieces of evidence for the existence of C-H···O hydrogen bonds in the liquid state. acs.orgacs.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | ~3100-3000 | Confirms the presence of the benzene ring. allfordrugs.com |

| Aliphatic C-H Stretch | ~2980-2870 | Corresponds to the ethoxy group. |

| Aldehyde C-H Stretch | ~2830 and ~2730 | Two distinct bands are characteristic of the aldehydic C-H group. allfordrugs.comscispace.com |

| Carbonyl C=O Stretch | ~1700 and ~1690 | Two bands observed due to free and hydrogen-bonded C=O groups. allfordrugs.comacs.org |

| Aromatic C=C Stretch | ~1600, ~1580, ~1510 | Skeletal vibrations of the benzene ring. |

| Asymmetric C-O-C Stretch | ~1260 | Corresponds to the aryl-ether linkage. |

| Symmetric C-O-C Stretch | ~1040 | Corresponds to the alkyl-ether linkage. |

Note: Wavenumbers are approximate and can vary based on the sample phase (e.g., liquid, gas) and measurement technique. nist.gov

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. In the case of this compound, the Raman spectrum is characterized by a series of bands corresponding to the vibrations of the benzene ring, the aldehyde group, and the ethoxy substituent.

The analysis of the Raman spectrum of this compound reveals distinct peaks that can be assigned to specific molecular vibrations. These assignments are often supported by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities. The aromatic ring vibrations are typically observed in the 1600-1000 cm⁻¹ region. The C=C stretching vibrations of the benzene ring are expected to be strong in the Raman spectrum. The aldehyde C-H stretching vibration is also a characteristic feature. The ethoxy group introduces additional vibrational modes, including C-O stretching and CH₂ and CH₃ bending and stretching vibrations. A representative FT-Raman spectrum of this compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Table 1: Prominent Raman Bands and their Tentative Assignments for this compound This table is a representation based on typical vibrational modes for similar aromatic aldehydes and ethers, as specific, detailed experimental assignment tables for this compound are not readily available in the provided search results.

| Raman Shift (cm⁻¹) | Tentative Vibrational Mode Assignment |

| ~3070 | Aromatic C-H Stretch |

| ~2980 | Asymmetric CH₃ Stretch |

| ~2930 | Asymmetric CH₂ Stretch |

| ~2870 | Symmetric CH₃ Stretch |

| ~1695 | C=O Stretch (Aldehyde) |

| ~1605 | Aromatic C=C Stretch |

| ~1580 | Aromatic C=C Stretch |

| ~1255 | Aryl-O Stretch (Ether) |

| ~1165 | In-plane C-H Bend |

| ~1045 | C-O-C Stretch (Ether) |

| ~830 | Out-of-plane C-H Bend |

Inelastic Neutron Scattering (INS) Spectroscopy for Solid-State Dynamics and Torsional Motions

Inelastic Neutron Scattering (INS) spectroscopy is a powerful technique for studying the dynamics of molecules in the solid state, particularly for observing low-frequency vibrations and torsional motions involving hydrogen atoms. mdpi.com Since neutrons have a high scattering cross-section for hydrogen, INS is highly sensitive to the motions of the ethoxy and aldehyde groups in this compound. mdpi.com

Studies combining INS spectroscopy with periodic DFT calculations have provided significant insights into the solid-state dynamics of this compound. mdpi.com The low wavenumber region of the INS spectrum is of particular interest as it reveals information about large-amplitude vibrations, such as the torsional motions of the ethoxy and aldehyde groups, as well as molecular librational and translational modes. mdpi.com For the -CHO torsion in this compound, a V₂ potential energy term of approximately 2300 cm⁻¹ has been determined. mdpi.com The rotation of the alkoxy group has a corresponding V₂ value of about 5300 cm⁻¹. mdpi.com These values suggest that crystal packing significantly influences the torsional barriers. mdpi.com

Table 2: Calculated Low-Wavenumber Vibrational Modes of this compound from Periodic DFT (Data derived from a study where a tentative crystal structure was proposed and evaluated) mdpi.com

| Calculated Wavenumber (cm⁻¹) | Assignment |

| 2300 | V₂ term for -CHO torsion |

| 5300 | V₂ term for alkoxy group rotation |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry is an analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for the analysis of volatile compounds like this compound. The electron ionization (EI) mass spectrum of this compound provides a wealth of structural information.

The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 150.17 g/mol . nist.gov The fragmentation pattern is characteristic of an ethoxy-substituted benzaldehyde (B42025). A prominent peak in the mass spectrum is observed at m/z 121. nih.gov This peak arises from the loss of an ethyl radical (•CH₂CH₃, 29 Da), followed by the loss of a hydrogen atom, or through a rearrangement process, leading to a stable cation. Another significant fragment is often observed at m/z 93, resulting from the loss of a carbonyl group (CO, 28 Da) from the m/z 121 fragment. The presence of the ethoxy group can also be inferred from fragments related to its cleavage.

Table 3: Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure/Fragment |

| 150 | [M]⁺ (Molecular Ion) |

| 121 | [M - CHO]⁺ or [M - C₂H₅]⁺ |

| 93 | [M - CHO - CO]⁺ |

| 65 | [C₅H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. researchgate.net The chromophores in this compound, namely the benzene ring, the carbonyl group, and the ether oxygen, give rise to characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding π* antibonding orbitals. The n → π* transition, which is generally of lower intensity, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. The presence of the ethoxy group, an auxochrome, attached to the benzene ring can cause a bathochromic (red) shift of the π → π* absorption bands compared to unsubstituted benzaldehyde. This is due to the extension of the conjugated system by the lone pair of electrons on the ether oxygen.

Table 4: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Region |

| π → π | Benzene Ring & Carbonyl Group | ~250-300 nm |

| n → π | Carbonyl Group | ~300-350 nm |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for predicting the geometric and electronic properties of molecules. For this compound, DFT calculations are instrumental in determining its most stable conformation and optimized geometry.

Studies have shown that the heavy-atom skeleton of this compound is planar and adopts an anti-conformation, where the C=O bond of the aldehyde group is oriented away from the ethoxy group. mdpi.com The conformational preference is a result of the interplay between steric and electronic effects. The planarity of the molecule is favored by the delocalization of π-electrons across the benzene ring, the carbonyl group, and the oxygen atom of the ethoxy group. Geometry optimization using DFT, often with a basis set such as 6-311++G(d,p), allows for the precise calculation of bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in the analogous 4-methoxybenzaldehyde (B44291), DFT calculations have shown excellent agreement with experimental crystallographic data. researchgate.net A similar level of accuracy is expected for this compound, providing a reliable model of its molecular structure. A proposed crystal structure for this compound has been optimized using periodic DFT, based on its similarity to 4-methoxybenzaldehyde. mdpi.com

Table 5: Selected Optimized Geometrical Parameters for an Aldehyde-Substituted Benzene Ring from DFT Calculations (This table represents typical values for such structures as a detailed table for this compound was not available in the provided search results. Values are based on studies of similar molecules.) researchgate.net

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| Bond Length | C-H (aldehyde) | ~1.11 Å |

| Bond Length | C(aryl)-C(aldehyde) | ~1.48 Å |

| Bond Length | C(aryl)-O (ether) | ~1.36 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | O=C-H (aldehyde) | ~124° |

| Dihedral Angle | C-C-C=O | ~180° (for planarity) |

Density Functional Theory (DFT) Calculations

Vibrational Frequency Calculations and Spectral Simulation (e.g., INS, IR, Raman)

The vibrational dynamics of this compound in the solid state have been effectively investigated by combining Inelastic Neutron Scattering (INS) spectroscopy with periodic Density Functional Theory (DFT) calculations. mdpi.comnih.govnih.gov Unlike optical vibrational techniques such as Infrared (IR) and Raman spectroscopy, INS has no selection rules and is particularly sensitive to the vibrations of hydrogen atoms and low-energy modes like torsional, librational, and translational motions. mdpi.comnih.gov

A significant challenge in this analysis was the absence of an experimentally determined crystal structure for this compound. mdpi.comresearchgate.net To overcome this, researchers proposed a tentative crystal structure based on the known structure of the similar compound, 4-methoxybenzaldehyde. mdpi.comnih.govresearchgate.net This model was then geometrically optimized using periodic DFT calculations. The validity of this computationally derived structure was confirmed by the excellent agreement observed between the simulated INS spectrum generated from it and the experimentally measured INS spectrum. mdpi.com This strong correlation allowed for a confident and detailed assignment of the vibrational modes, especially in the low wavenumber region. mdpi.comnih.gov

The analysis provided unambiguous assignments for several spectral features in the INS spectra and allowed for the derivation of torsional potential barriers for the methyl group. mdpi.comnih.gov The study of these vibrational modes is crucial for understanding the molecule's conformational flexibility and the intermolecular forces that govern its solid-state packing.

Table 1: Spectroscopic and Computational Vibrational Analysis of this compound

| Technique | Purpose / Finding | Details | Reference |

| INS Spectroscopy | Experimental measurement of vibrational modes. | Highly sensitive to hydrogen motions and low-frequency vibrations (e.g., torsions). | mdpi.comnih.gov |

| Periodic DFT | Simulation of INS spectra and vibrational mode assignment. | Used to optimize a proposed crystal structure in the absence of experimental X-ray data. | mdpi.comnih.govresearchgate.net |

| IR & Raman | Complementary optical vibrational spectroscopy. | INS provides information not accessible by these techniques due to different selection rules. | mdpi.com |

| Combined Approach | Validation of the proposed crystal structure and dynamics. | Excellent agreement between calculated and experimental INS spectra confirmed the structural model. | mdpi.com |

Electronic Structure Analysis (HOMO-LUMO Energetics)

The electronic properties of this compound are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. researchgate.netschrodinger.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the ground state. schrodinger.com This energy gap can be calculated using DFT methods and corresponds to the energy required for a π-π* transition, which can be experimentally measured using UV-Vis spectroscopy. schrodinger.comresearchgate.net

For this compound, the electron-donating ethoxy group (-OC2H5) increases the energy of the HOMO, while the electron-withdrawing aldehyde group (-CHO) lowers the energy of the LUMO. This distribution of electron density across the π-conjugated system is central to its reactivity and optical properties. Computational studies on similar benzaldehyde derivatives provide a framework for understanding these characteristics. researchgate.netrasayanjournal.co.in

Table 2: Key Parameters in HOMO-LUMO Analysis

| Parameter | Significance | Relation to this compound | Reference |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Influenced by the electron-donating ethoxy group. | researchgate.net |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Influenced by the electron-withdrawing aldehyde group. | researchgate.net |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO); indicates chemical reactivity and the energy of the lowest electronic transition. | A key factor in determining the molecule's stability and potential for charge transfer. | schrodinger.com |

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with significant Non-Linear Optical (NLO) properties are crucial for applications in photonics and optoelectronics. nasc.ac.in A large NLO response typically arises from molecules that have strong electron donor and acceptor groups connected by a π-conjugated system (a D-π-A structure). This arrangement facilitates intramolecular charge transfer upon excitation, leading to a large change in dipole moment and high molecular hyperpolarizability (β). jmcs.org.mx

This compound fits this D-π-A structural motif, with the ethoxy group serving as the donor (D) and the benzaldehyde group acting as the acceptor (A), connected by the benzene ring (π-system). Theoretical predictions of NLO properties can be performed using DFT calculations, which can quantify parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). jmcs.org.mxresearchgate.net A large β value is indicative of a strong second-order NLO response. nasc.ac.in Studies on similar organic compounds show that such computational approaches are effective in predicting and understanding NLO behavior. jmcs.org.mxresearchgate.net The calculated hyperpolarizability suggests the potential of these materials for applications like frequency doubling. nasc.ac.in

Table 3: Parameters for NLO Property Analysis

| Parameter | Description | Significance for NLO | Reference |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | A large change in dipole moment upon excitation contributes to NLO activity. | researchgate.net |

| Polarizability (α) | The ease with which the electron cloud of a molecule can be distorted by an electric field. | A prerequisite for hyperpolarizability. | nasc.ac.in |

| First Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | A high β value indicates a strong potential for NLO applications. | nasc.ac.injmcs.org.mx |

| HOMO-LUMO Gap | Energy difference between frontier orbitals. | A smaller energy gap is often correlated with a larger hyperpolarizability. | researchgate.net |

Periodic DFT for Crystal Structure Determination and Dynamics

As previously noted, an experimental crystal structure of this compound determined by X-ray or neutron diffraction is not available in the literature. mdpi.comresearchgate.net In such cases, computational methods provide a powerful alternative for structural elucidation. Researchers employed periodic Density Functional Theory (DFT) to propose and refine a crystal structure for the compound. mdpi.comnih.gov

The process began by constructing a model structure based on the known crystal packing of a chemically similar molecule, 4-methoxybenzaldehyde. mdpi.comnih.gov This initial guess was then subjected to geometry optimization within the constraints of a periodic boundary condition, which simulates an infinite crystal lattice. This periodic DFT approach is essential for accurately modeling the long-range electrostatic forces and weak intermolecular interactions, such as van der Waals forces, that dictate the crystal packing. mdpi.com The key validation step was the comparison of the INS spectrum simulated from this optimized "crystal structure" with the experimental INS data. researchgate.net The excellent match between the two provided strong evidence for the validity of the computationally determined structure and offered new insights into the vibrational dynamics within the crystal. mdpi.comnih.gov

Ab Initio Calculations (e.g., B3LYP/6-31G) for Intermolecular Interactions and Dimer Structures*

To understand the behavior of this compound in condensed phases (liquid or solid), it is crucial to analyze the non-covalent forces between individual molecules. Ab initio quantum chemistry calculations, such as those using the B3LYP functional with a 6-31G* basis set, are well-suited for studying these intermolecular interactions and predicting the structure of molecular aggregates like dimers. mst.edu

Hirshfeld Surface Analysis for Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions within a molecular crystal. nih.govscirp.org The Hirshfeld surface is mapped around a molecule in a crystal, and its properties reveal the nature and extent of close contacts with neighboring molecules. nih.gov

The surface is typically color-coded using a normalized contact distance (d_norm), where:

Red spots indicate intermolecular contacts that are shorter than the sum of the van der Waals radii of the interacting atoms, highlighting the strongest interactions like hydrogen bonds. nih.govresearchgate.net

White areas represent contacts that are approximately equal to the van der Waals separation. nih.gov

Blue areas show contacts that are longer than the van der Waals separation. nih.gov

Complementing the d_norm map, 2D fingerprint plots are generated from the Hirshfeld surface. nih.gov These plots provide a quantitative summary of the intermolecular contacts by showing the distribution of distances from the surface to the nearest atoms inside (d_i) and outside (d_e) the surface. nih.gov The plots can be deconstructed to show the percentage contribution of each type of atomic contact (e.g., O···H, H···H, C···H, C···C) to the total surface area. researchgate.net For this compound, this analysis would likely reveal dominant contributions from O···H contacts (related to C-H···O bonds) and H···H contacts, which are generally abundant in organic crystals. scirp.orgresearchgate.net

Applications of 4 Ethoxybenzaldehyde in Medicinal Chemistry and Biological Sciences

Anti-inflammatory Potential and Associated Mechanisms

The anti-inflammatory properties of benzaldehyde-derived compounds have been investigated, with a particular focus on their effects on skin inflammation.

Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of inflammation, and its signaling pathways are a common target for anti-inflammatory drugs. nih.govnih.gov While 4-Ethoxybenzaldehyde has demonstrated anti-inflammatory effects, the specific mechanism involving the direct suppression of Prostaglandin E2 is not extensively detailed in current research. The broader anti-inflammatory action is attributed to the modulation of various inflammatory responses. nih.gov The EP2 and EP4 receptors, which are G-protein-coupled receptors for PGE2, are known to play a significant role in inflammation and cancer, pointing to the complexity of these signaling pathways. nih.gov

Table 1: Clinical Study on the Efficacy of 1% this compound for Facial Erythema

| Parameter | Treatment Group (1% this compound) | Vehicle-Controlled Group | Study Duration |

| Facial Erythema | Statistically Significant Reduction (p<.01) | No Statistically Significant Difference | 4 Weeks |

| Uneven Skin Tone | Statistically Significant Improvement (p<.01) | No Statistically Significant Difference | 4 Weeks |

| Overall Disease Severity | Statistically Significant Improvement (p<.01) | No Statistically Significant Difference | 4 Weeks |

Antimicrobial Activities of this compound Derivatives

Derivatives of this compound have been synthesized and evaluated for their ability to combat various microbial pathogens. The core benzaldehyde (B42025) structure is a key pharmacophore that can be modified to enhance antimicrobial potency.

Derivatives of benzaldehyde, particularly those incorporating hydroxy groups (hydroxybenzaldehydes), exhibit antibacterial activity by interacting with the bacterial cell surface. nih.gov This interaction can lead to the disintegration of the cell membrane, causing the release of intracellular components and ultimately cell death. nih.gov Another mechanism involves the intracellular coagulation of cytoplasmic constituents, which inhibits cell growth. nih.gov Chalcone (B49325) derivatives, which can be synthesized from benzaldehydes, are known to possess pharmacological properties due to their α,β-unsaturated keto functional group and are evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain chalcone derivatives have shown excellent activity against species like Staphylococcus aureus and Escherichia coli. nih.gov

Benzaldehyde derivatives are also recognized for their antifungal potential. mdpi.com The mechanism of action is often linked to the disruption of the fungus's cellular antioxidation systems. mdpi.com By generating reactive oxygen species (ROS) and destabilizing cellular redox homeostasis, these compounds can inhibit fungal growth. mdpi.com This approach can also serve to chemosensitize the fungal pathogen, making it more susceptible to conventional antifungal drugs. mdpi.com Polymers functionalized with benzaldehyde derivatives have been shown to inhibit the growth of fungi such as Aspergillus niger and Candida albicans. nih.gov The activity of these derivatives can be enhanced by increasing the number of phenolic hydroxyl groups on the molecule. nih.gov

Anticancer Research and Development of Therapeutic Agents

The structural scaffold of benzaldehyde is a building block for various compounds investigated in anticancer research. Derivatives of this compound have been explored for their potential to inhibit cancer cell growth through various mechanisms.

Research into hydrazone derivatives has identified potential therapeutic agents. nih.gov Specifically, certain hydrazone derivatives synthesized from a related benzohydrazide (B10538) structure have been identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a drug target implicated in cancer. nih.gov In studies performed on MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines, these compounds selectively inhibited the growth of cancer cells and induced apoptosis. nih.gov The half-maximal inhibitory concentration (IC50) values indicated effective inhibition at micromolar concentrations. nih.gov Other research has explored hydrazone and 1,3,4-oxadiazole (B1194373) derivatives, which have shown cytotoxic activity against various cancer cell lines, including PC-3 (human prostatic carcinoma). nih.gov Benzaldehyde itself has been studied for its antitumor activity, showing positive responses in patients with inoperable carcinomas.

Table 2: In Vitro Anticancer Activity of Hydrazone Derivatives (H4 & H19)

| Compound | Cell Line | Cancer Type | IC50 Value |

| H4 | MCF-7 | Breast Adenocarcinoma | 27.39 µM |

| H19 | MCF-7 | Breast Adenocarcinoma | 34.37 µM |

| H4 | A549 | Lung Carcinoma | 45.24 µM |

| H19 | A549 | Lung Carcinoma | 61.50 µM |

Dual-Target Anticancer Agents from Purine (B94841) Derivatives

The synthesis of hybrid molecules is a prominent strategy in drug discovery, aimed at creating agents that can interact with multiple biological targets, potentially leading to enhanced efficacy and overcoming drug resistance. Purine analogues, which mimic natural purines, are crucial in chemotherapy as they can interfere with DNA synthesis and inhibit protein kinases involved in cancer cell growth. nih.gov The core purine structure is a frequent scaffold for developing novel anticancer therapeutics. nih.gov

One synthetic approach involves creating purine-based hybrids that can act as dual inhibitors, for instance, targeting both EGFR (epidermal growth factor receptor) and BRAFV600E, two enzymes that can activate cancer pathways. nih.gov A general synthesis for such compounds can begin with the nitrosation of 6-amino-1-alkyluracils, followed by reduction to form a 5,6-diaminouracil (B14702) derivative. nih.gov

Another strategy involves the creation of chalcone-xanthine hybrid molecules. nih.gov This synthesis starts with a Claisen-Schmidt rearrangement reaction between an acetophenone (B1666503) derivative and a substituted benzaldehyde derivative, such as this compound, to form an intermediate chalcone. nih.gov This chalcone can then be further reacted and alkylated with a purine derivative like xanthine (B1682287) to yield the final hybrid molecule. nih.gov The resulting chalcone-xanthine hybrids have been evaluated for their anticancer activity against various cancer cell lines, including epithelial, breast, colon, and pancreatic cancer lines. nih.gov Structure-activity relationship (SAR) studies on these hybrids have indicated that the nature of the substitution on the benzaldehyde-derived ring can significantly influence the anticancer activity. nih.gov

General Anticancer Properties of Synthesized Derivatives

This compound serves as a foundational molecule for the synthesis of various derivatives with demonstrated anticancer properties. The compound itself has been noted to possess antioxidant properties and has been found to inhibit the proliferation of cervical cancer and melanoma cells. biosynth.com Its derivatives, particularly those belonging to the chalcone and 4-thiazolidinone (B1220212) classes, have been subjects of anticancer research.

Chalcones, which can be synthesized from this compound, have gained significant attention for their potential in treating cancers like colon cancer. nih.gov For instance, cinnamaldehyde-based chalcone derivatives have been synthesized and evaluated, with some compounds showing potent antioxidant activity and significant inhibition of colon cancer cell growth. nih.gov The mechanism of action for these effective chalcones often involves the induction of apoptosis through intrinsic pathways, marked by an increase in apoptotic cells and significant alterations in the expression of apoptosis-related genes and proteins like Caspase-3. nih.gov

Similarly, 4-thiazolidinones are a class of compounds recognized as promising drug-like molecules in the design of new anticancer agents. nih.gov The synthesis of certain 4-thiazolidinone derivatives involves the use of an aldehyde. These compounds have been evaluated for their impact on cytotoxicity, apoptosis, and cell metabolism in cancer cell lines such as human squamous carcinoma (SCC-15). nih.gov Studies have shown that these derivatives can stimulate the production of reactive oxygen species (ROS) and exhibit cytotoxic and proapoptotic properties, particularly at higher concentrations. nih.gov

Insecticidal and Ovicidal Activities of Synthesized Derivatives

Research has demonstrated that derivatives synthesized from precursors structurally similar to this compound possess significant insecticidal and ovicidal activities. This highlights a potential application for this compound in developing new agrochemicals.

In one study, a series of nineteen oxime ester derivatives were synthesized from 4-(2-(2-pyridinyloxy)ethoxy)benzaldehyde oxime, a structural analogue of a pyriproxyfen (B1678527) metabolite. nih.govnih.gov These compounds were screened for their insecticidal activity against Plutella xylostella (diamondback moth) and Myzus persicae (green peach aphid), and for their ovicidal activity against Helicoverpa armigera (cotton bollworm) eggs. nih.govnih.gov Many of the synthesized derivatives displayed moderate to high insecticidal and ovicidal activities at a concentration of 600 μg/mL. nih.govnih.gov Notably, several of these compounds exhibited biological activities even higher than the reference compound, pyriproxyfen. nih.govnih.gov